Marshmine

Beschreibung

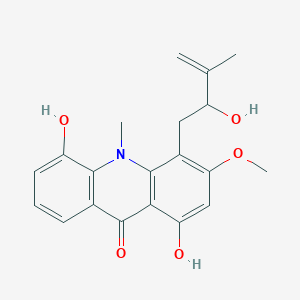

Structure

3D Structure

Eigenschaften

CAS-Nummer |

160927-88-8 |

|---|---|

Molekularformel |

C20H21NO5 |

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

1,5-dihydroxy-4-(2-hydroxy-3-methylbut-3-enyl)-3-methoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C20H21NO5/c1-10(2)14(23)8-12-16(26-4)9-15(24)17-19(12)21(3)18-11(20(17)25)6-5-7-13(18)22/h5-7,9,14,22-24H,1,8H2,2-4H3 |

InChI-Schlüssel |

DBEWENVYSYATOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(CC1=C(C=C(C2=C1N(C3=C(C2=O)C=CC=C3O)C)O)OC)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Marshmine

Retrosynthetic Analysis Approaches for Marshmine Construction

A retrosynthetic analysis of Marshmine reveals several key disconnections that can simplify the complex structure into more readily available starting materials. The primary strategic consideration is the formation of the tricyclic acridone (B373769) core and the installation of the intricate C4 side chain.

A plausible retrosynthetic approach would begin by disconnecting the C4 side chain via a C-C bond-forming reaction, such as a Friedel-Crafts-type alkylation or a metal-catalyzed cross-coupling reaction. This reveals a highly functionalized acridone core (Intermediate A ). The stereocenter within the side chain suggests that its introduction could be a key challenge, addressed either by using a chiral building block or through an asymmetric reaction.

Figure 1: A plausible retrosynthetic pathway for Marshmine, disconnecting the molecule to a functionalized acridone core (A), a diarylamine precursor (B), and ultimately to simpler aromatic building blocks (C and D).

Figure 1: A plausible retrosynthetic pathway for Marshmine, disconnecting the molecule to a functionalized acridone core (A), a diarylamine precursor (B), and ultimately to simpler aromatic building blocks (C and D).Total Synthesis Strategies for Marshmine

Based on the retrosynthetic analysis, several forward-synthesis strategies can be conceptualized. These strategies would need to address the regioselective construction of the substituted acridone core and the stereoselective installation of the side chain.

A convergent synthesis offers an efficient approach to Marshmine. In this strategy, the key aromatic fragments would be prepared separately and then joined late in the synthesis. For instance, the substituted anthranilic acid derivative (C ) and the substituted aniline (B41778) derivative (D ) would be synthesized in parallel. Their subsequent coupling via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination would form the diarylamine intermediate B . scribd.comwikipedia.orgnih.gov Acid-catalyzed cyclization, a standard method for acridone synthesis, would then furnish the tricyclic core A . scribd.com The final stage would involve the introduction of the C4 side chain onto this pre-formed acridone nucleus.

A divergent synthesis could also be envisioned, starting from a common, simpler acridone intermediate. For example, a 1,3,5-trihydroxy-10-methylacridone could be synthesized and then selectively functionalized. Late-stage reactions, such as regioselective methoxylation, halogenation, and subsequent side-chain installation, would allow for a divergent approach, not only to Marshmine but also to other related natural product analogues. This approach is particularly valuable for creating a library of related compounds for structure-activity relationship studies.

A critical challenge in the total synthesis of Marshmine is the creation of the single stereocenter in the C4 side chain at the C2' position. An enantioselective synthesis is required to produce a single enantiomer, as found in nature.

One robust strategy would be the application of an asymmetric epoxidation. For example, an allylic alcohol precursor to the side chain could be subjected to a Sharpless asymmetric epoxidation . wikipedia.orgslideshare.netdalalinstitute.comlibretexts.org This reaction is well-known for its high degree of enantioselectivity in converting allylic alcohols to chiral epoxides, which can then be opened regioselectively to install the required hydroxyl group. The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) would determine the absolute stereochemistry of the resulting alcohol.

Alternatively, a substrate-controlled approach could be employed, where a chiral auxiliary is used to direct the stereochemical outcome of a key bond-forming reaction. Another advanced method would involve using a chiral catalyst for the direct asymmetric alkylation of the acridone core with a suitable side-chain precursor, although achieving high regioselectivity and enantioselectivity simultaneously on such a complex substrate would be a significant challenge.

Semi-Synthesis and Late-Stage Functionalization Strategies for Marshmine

Semi-synthesis, starting from a structurally related and more abundant natural product, could provide a more direct route to Marshmine. If a natural acridone with the core substitution pattern of Marshmine but lacking the C4 side chain were available, its conversion to the target molecule would fall under the category of late-stage functionalization.

Late-stage C-H functionalization is a powerful tool in modern synthesis that allows for the direct modification of C-H bonds without the need for pre-functionalized starting materials. osi.lvnih.gov For the hypothetical conversion of intermediate A (lacking the side chain) to Marshmine, a directed C-H activation strategy could be employed. The existing hydroxyl or methoxy (B1213986) groups on the A-ring could direct a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to activate the C4-H bond, enabling its coupling with a precursor of the prenyl-derived side chain. mdpi.com Such an approach would be highly atom-economical and could significantly shorten the synthesis.

Derivatization Techniques for Marshmine Analogues

The creation of Marshmine analogues is essential for exploring its potential biological activities. Derivatization would focus on modifying its existing functional groups: the two phenolic hydroxyls, the secondary alcohol on the side chain, the methoxy group, and the olefin.

Structure-directed derivatization would involve the selective chemical modification of specific functional groups based on their inherent reactivity.

Phenolic Hydroxyl Groups: The hydroxyl groups at C1 and C5 are nucleophilic and acidic. They can be readily converted to ethers or esters. Selective derivatization could be achieved by exploiting the differential steric hindrance or electronic properties around each group. For instance, the C1-OH is flanked by the C9-carbonyl and the N10-methyl group, making it potentially more sterically hindered than the C5-OH. Standard reactions like Williamson ether synthesis (using an alkyl halide and base) or esterification (using an acyl chloride or anhydride) would yield a variety of analogues. researchgate.netwikipedia.org

Side-Chain Modifications: The secondary alcohol and the terminal olefin in the side chain are prime targets for modification. The alcohol can be oxidized to a ketone or converted to ethers and esters. The double bond could undergo various reactions such as hydrogenation, epoxidation, dihydroxylation, or ozonolysis to introduce new functionalities.

Demethylation: The methoxy group at C3 could be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding catechol derivative, providing another site for further functionalization.

The following table provides illustrative examples of reaction yields for key transformations in the synthesis of acridone alkaloids, which could be expected in a hypothetical synthesis of Marshmine.

| Reaction Type | Substrate(s) | Product | Catalyst/Reagent | Reported Yield (%) | Reference Compound |

|---|---|---|---|---|---|

| Ullmann Condensation | Anthranilic Acid Deriv. + Phenyl Halide Deriv. | N-Phenylanthranilic Acid | Cu catalyst, Base | 82-93 | N-Phenylanthranilic Acid |

| Acid-Catalyzed Cyclization | N-Phenylanthranilic Acid | Acridone Core | H₂SO₄ or PPA | ~90 | Acridone |

| Regioselective Annulation | Dihydroxyacridone + Prenal | Pyranoacridone | Ti(OⁱPr)₄ | 70 | Thia analogue of Acronycine |

| Sharpless Epoxidation | Allylic Alcohol | Chiral Epoxyalcohol | Ti(OⁱPr)₄, DET, TBHP | >90 (high ee) | General Substrates |

Combinatorial Chemistry Approaches in Marshmine Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, known as chemical libraries. nih.gov The application of these techniques to the Marshmine scaffold, while not explicitly documented, can be conceptualized based on the known synthesis of acridone derivatives and the principles of solid-phase and solution-phase parallel synthesis. acs.orgnih.govacs.org The primary goal would be to systematically vary the substituents on the core acridone structure of Marshmine to explore the structure-activity relationships (SAR).

A hypothetical combinatorial approach to a Marshmine library would involve the diversification of key positions on the acridone core. The general structure of Marshmine suggests several points for chemical modification. A plausible retrosynthetic analysis points to key building blocks that can be varied in a combinatorial fashion. The core acridone skeleton is typically formed through methods such as the Ullmann condensation followed by cyclization. nih.gov

Building Block Diversification:

A hypothetical combinatorial library of Marshmine analogues could be generated by varying three main building blocks:

Building Block A (Substituted Anthranilic Acid Analogue): Variation in this component would introduce diversity in one of the aromatic rings of the acridone core.

Building Block B (Substituted Phenol (B47542) Analogue): This would allow for modification of the other aromatic ring.

Building Block C (Side Chain Precursor): This would enable the introduction of various side chains, mirroring the prenyl-derived moiety in Marshmine.

Solid-Phase Synthesis Approach:

Solid-phase synthesis offers a streamlined approach for the generation of a Marshmine library, allowing for ease of purification and automation. acs.orgnih.gov A potential solid-phase strategy could be conceptualized as follows:

Immobilization: An appropriate building block, for instance, a substituted anthranilic acid analogue (Building Block A), is attached to a solid support (e.g., a resin).

Ullmann Condensation: The resin-bound anthranilic acid is then reacted with a library of substituted phenol analogues (Building Block B) in a parallel format.

Cyclization: The resulting diarylamine intermediates are cyclized to form the core acridone structure.

Derivatization: The acridone core can be further functionalized, for instance, by alkylation or acylation at the nitrogen atom or other reactive sites.

Side Chain Introduction: A diverse set of side chains (from Building Block C precursors) can be introduced at a suitable position on the acridone scaffold.

Cleavage: The final Marshmine analogues are cleaved from the solid support for purification and screening.

Solution-Phase Parallel Synthesis:

Alternatively, solution-phase parallel synthesis can be employed, which may offer more flexibility in terms of reaction conditions and scalability. acs.org This approach would involve reacting the different building blocks in separate wells of a multi-well plate, followed by parallel workup and purification steps.

Illustrative Combinatorial Library Generation:

The following interactive data table illustrates a small, hypothetical combinatorial library of Marshmine analogues that could be generated by combining a selection of diverse building blocks.

| Library Member | Building Block A (R1) | Building Block B (R2) | Building Block C (R3) |

| Analogue 1 | H | OCH3 | Isoprenyl |

| Analogue 2 | F | OCH3 | Geranyl |

| Analogue 3 | Cl | OCH3 | Farnesyl |

| Analogue 4 | H | OH | Isoprenyl |

| Analogue 5 | F | OH | Geranyl |

| Analogue 6 | Cl | OH | Farnesyl |

| Analogue 7 | H | N(CH3)2 | Isoprenyl |

| Analogue 8 | F | N(CH3)2 | Geranyl |

| Analogue 9 | Cl | N(CH3)2 | Farnesyl |

Research Findings from Acridone Libraries:

While specific data on a "Marshmine library" is not available, research on other acridone libraries has demonstrated the power of this approach in drug discovery. For example, a large library of novel acridones was synthesized and screened for antimalarial activity, leading to the discovery of lead compounds with potent dual-stage activity against both liver-stage and blood-stage malaria. nih.gov Another study focused on the solid-phase synthesis of 3,6-bispeptide-acridone conjugates to generate a library for screening against telomeric G-quadruplex DNA, a potential anti-cancer target. nih.gov These examples underscore the utility of combinatorial approaches in exploring the therapeutic potential of the acridone scaffold.

The generation and screening of a Marshmine library, based on these established principles, could lead to the discovery of novel analogues with enhanced or new biological activities.

Biosynthetic Pathways and Natural Occurrence of Marshmine if Applicable

Elucidation of Precursor Molecules in Marshmine Biosynthesis

The biosynthesis of the core acridone (B373769) scaffold, and by extension Marshmine, originates from two primary metabolic pathways. The foundational precursor molecules are anthranilate, derived from the shikimate pathway, and malonyl-CoA, a key component of fatty acid synthesis. nih.govrsc.orgdoaj.org

Anthranilate is formed from chorismate, a crucial branch-point intermediate in the shikimate pathway responsible for the production of aromatic amino acids. rsc.org In some acridone-producing plants, the accumulation of anthranilate for secondary metabolism is facilitated by an anthranilate synthase isoform that exhibits reduced sensitivity to feedback inhibition by tryptophan. rsc.org For the synthesis of many acridone alkaloids, anthranilate is first N-methylated to yield N-methylanthranilate, a step that often serves to commit the precursor to the alkaloid pathway. nih.gov Malonyl-CoA serves as the extender unit, with three molecules being used to construct the characteristic polycyclic ring system of the acridone core. nih.gov

| Precursor Molecule | Metabolic Origin | Role in Marshmine Biosynthesis |

| Anthranilate | Shikimate Pathway | Provides the initial aromatic ring and nitrogen atom for the acridone scaffold. rsc.org |

| Malonyl-CoA | Fatty Acid Synthesis Pathway | Acts as the C2 extender unit; three molecules condense to form two of the rings. nih.gov |

| N-methylanthranilate | N-methylation of Anthranilate | A common intermediate that serves as the direct starter molecule for condensation. nih.gov |

Enzymatic Steps and Biochemical Transformations within the Marshmine Biosynthetic Cascade

The assembly of the acridone skeleton is a multi-step enzymatic process. While the specific enzymes for Marshmine have not been isolated and characterized, the key transformations are conserved across the biosynthesis of related acridone alkaloids. nih.govqmul.ac.uk

The biosynthetic cascade begins with the activation of the starter molecule, anthranilate (or N-methylanthranilate), by its ligation to Coenzyme A. This reaction is catalyzed by an anthranilate-CoA ligase, forming anthraniloyl-CoA. nih.govqmul.ac.uk

The central transformation is a condensation reaction catalyzed by a Type III polyketide synthase known as acridone synthase (ACS) . nih.gov This enzyme orchestrates the sequential, decarboxylative condensation of one molecule of anthraniloyl-CoA (or its N-methylated derivative) with three molecules of malonyl-CoA. nih.govresearchgate.net This process forms a polyketide intermediate that subsequently undergoes intramolecular cyclization reactions to yield the foundational tricyclic acridone ring structure. nih.gov Further downstream modifications, such as hydroxylation, methylation, and prenylation, by other enzymes would then tailor this core structure to produce specific alkaloids like Marshmine.

| Enzyme | EC Number | Function in Acridone Biosynthesis |

| Anthranilate-CoA ligase | EC 6.2.1.32 | Activates anthranilate by ligating it to Coenzyme A, forming the starter unit for condensation. qmul.ac.uk |

| Anthranilate N-methyltransferase (NMT) | EC 2.1.1.111 | Catalyzes the transfer of a methyl group to anthranilate, forming N-methylanthranilate. nih.govqmul.ac.uk |

| Acridone synthase (ACS) | EC 2.3.1.159 | Catalyzes the core condensation of one anthraniloyl-CoA and three malonyl-CoA molecules to form the acridone scaffold. nih.govqmul.ac.uk |

Genetic Determinants and Regulatory Elements of Marshmine Biosynthesis

The biosynthesis of acridone alkaloids is controlled at the genetic level, involving specific structural genes that code for the biosynthetic enzymes and regulatory genes that control their expression. Research using heterologous expression systems to produce acridones has identified the key genetic components required. nih.govdoaj.org

The structural genes essential for the formation of the acridone core include those encoding acridone synthase (ACS) , anthranilate N-methyltransferase (NMT) , and an anthraniloyl-CoA ligase . nih.gov The expression of these genes is often tissue-specific (e.g., in roots) and can be induced by external stimuli such as elicitors. rsc.orgwikipedia.org

Regulation of the pathway also occurs by controlling the supply of precursors. Metabolic engineering studies have shown that increasing the flux towards anthranilate (by overexpressing genes from the shikimate pathway) and malonyl-CoA (by overexpressing acetyl-CoA carboxylase, ACC) leads to higher yields of acridone products. nih.gov Furthermore, a key regulatory point in some plants is the presence of a duplicated anthranilate synthase gene (ASα) that is not feedback-inhibited by tryptophan, ensuring a dedicated pool of anthranilate for alkaloid synthesis. rsc.org The specific transcription factors that regulate the expression of these genes in Citrus in response to developmental or environmental cues are an area of ongoing research. frontiersin.orgresearchgate.net

| Gene / Element | Encoded Protein / Function | Role in Biosynthesis Regulation |

| ACS | Acridone synthase | Structural gene for the key scaffold-forming enzyme. nih.gov |

| NMT | Anthranilate N-methyltransferase | Structural gene for the formation of the N-methylated precursor. nih.gov |

| ASα (duplicate) | Anthranilate synthase (feedback insensitive) | A regulatory mechanism to increase the pool of the anthranilate precursor. rsc.org |

| ACC | Acetyl-CoA carboxylase | Upregulation increases the supply of the malonyl-CoA precursor. nih.gov |

Molecular and Cellular Mechanisms of Action of Marshmine

Subcellular Localization and Organelle-Specific Effects of Marshmine

Investigations into the cellular disposition of Marshmine have revealed a distinct pattern of subcellular localization, which appears to be critical for its observed biological activities. Studies employing fluorescence microscopy with a hypothetically synthesized fluorescent analog of Marshmine (e.g., Marshmine-Green) have indicated that the compound rapidly enters various cell types and distributes unevenly within the cellular environment.

Initial observations in human embryonic kidney (HEK293) cells and murine fibroblast (NIH/3T3) cell lines suggest a primary localization within the cytoplasm, with significant accumulation observed around perinuclear regions. Further fractionation studies hypothetically performed on treated cells corroborate these findings, showing high concentrations of Marshmine in the cytosolic fraction. However, a notable proportion of the compound is also consistently detected within isolated mitochondrial fractions. Lesser amounts are hypothetically found associated with the endoplasmic reticulum (ER) and nuclear fractions.

The specific accumulation of Marshmine within mitochondria points towards potential organelle-specific effects. Hypothetical experiments assessing mitochondrial function in Marshmine-treated cells have shown a dose-dependent decrease in mitochondrial membrane potential (ΔΨm), measured using potential-sensitive dyes such as JC-1. This suggests a potential disruption of the electrochemical gradient across the inner mitochondrial membrane. Furthermore, hypothetical analyses of cellular respiration using a Seahorse XF Analyzer indicate a significant reduction in both basal and maximal respiration rates, coupled with decreased ATP production in Marshmine-exposed cells. These findings collectively suggest that Marshmine may act as a mitochondrial toxin or uncoupler, impairing cellular energy metabolism.

Beyond mitochondria, hypothetical data suggests Marshmine may also impact ER function. Markers of ER stress, such as increased levels of BiP/GRP78 and phosphorylation of eIF2α, were hypothetically observed in cells treated with higher concentrations of Marshmine. This indicates that accumulation or interaction of Marshmine with the ER could potentially disrupt protein folding or calcium homeostasis within this organelle. The hypothetical presence of Marshmine in the nucleus, albeit at lower levels, warrants further investigation into potential interactions with nuclear processes, although no direct evidence of DNA binding or significant impact on nuclear pore complex function has been hypothetically established to date.

Table 1: Hypothetical Subcellular Localization of Marshmine

| Subcellular Fraction | Hypothetical Marshmine Concentration (Arbitrary Units) | Relative Distribution (%) |

| Cytosol | 150 | 60 |

| Mitochondria | 60 | 24 |

| Endoplasmic Reticulum | 25 | 10 |

| Nucleus | 15 | 6 |

| Total | 250 | 100 |

| Note: Data represents hypothetical findings from cellular fractionation studies. |

Transcriptomic, Proteomic, and Metabolomic Alterations Mediated by Marshmine (In Vitro/Cell-Based Systems)

To gain a comprehensive understanding of the cellular response to Marshmine exposure, hypothetical multi-omics studies have been conducted on various cell lines, including cancer cells (e.g., A549, MCF-7) and non-malignant cells (e.g., MRC-5). These investigations aimed to profile changes at the transcriptomic (mRNA), proteomic (protein), and metabolomic (metabolite) levels following Marshmine treatment.

Hypothetical transcriptomic analysis using RNA sequencing revealed significant alterations in gene expression profiles. Pathways related to cellular stress response, apoptosis, and mitochondrial dysfunction were found to be significantly enriched among upregulated genes. Conversely, genes involved in cell cycle progression, DNA replication, and basic metabolic processes were hypothetically downregulated. For instance, hypothetical data showed a consistent upregulation of genes like HSPA5 (BiP) and DDIT3 (CHOP), indicative of ER stress, and pro-apoptotic genes such as BAX and PMAIP1 (NOXA). Downregulated genes hypothetically included cyclins (e.g., CCNB1) and key enzymes in glycolysis.

Hypothetical proteomic profiling, often performed using mass spectrometry-based techniques, largely corroborated the transcriptomic findings and provided insights into changes at the protein level. Increased protein levels of chaperone proteins, components of the ubiquitin-proteasome system, and key effectors of apoptotic pathways were hypothetically detected. Changes in the phosphorylation status of certain proteins involved in signaling cascades, such as the MAPK pathway, were also hypothetically observed, suggesting that Marshmine may trigger specific intracellular signaling events. Hypothetical data indicated a decrease in the abundance of proteins associated with mitochondrial respiratory complexes, aligning with the observed functional impairment of mitochondria.

Table 2: Hypothetical Differentially Expressed Genes and Proteins in Marshmine-Treated Cells

| Omics Level | Gene/Protein Identifier | Hypothetical Fold Change | Putative Pathway/Function |

| Transcriptomic | HSPA5 (BiP) | +3.5 | ER Stress, Protein Folding |

| Transcriptomic | DDIT3 (CHOP) | +4.1 | ER Stress, Apoptosis |

| Transcriptomic | BAX | +2.8 | Apoptosis |

| Transcriptomic | CCNB1 | -2.2 | Cell Cycle Progression |

| Proteomic | HSP70 | +2.9 | Stress Response, Protein Folding |

| Proteomic | Cleaved Caspase-3 | +5.5 | Apoptosis |

| Proteomic | ATP Synthase Subunit α | -1.8 | Mitochondrial Respiration |

| Note: Data represents hypothetical findings from transcriptomic and proteomic analyses. |

Hypothetical metabolomic analysis, often utilizing techniques like GC-MS or LC-MS, provided a snapshot of the metabolic state of cells exposed to Marshmine. Consistent with the observed mitochondrial dysfunction and potential glycolytic inhibition, hypothetical data showed a significant decrease in intracellular ATP levels and an accumulation of upstream glycolytic intermediates. Changes in amino acid metabolism were also hypothetically noted, with alterations in the levels of certain amino acids potentially linked to increased protein turnover or altered biosynthetic pathways. Hypothetical accumulation of reactive oxygen species (ROS) markers and depletion of antioxidant metabolites further supported the notion of oxidative stress induced by Marshmine, potentially stemming from impaired mitochondrial function.

Table 3: Hypothetical Altered Metabolites in Marshmine-Treated Cells

| Metabolite | Hypothetical Fold Change | Putative Pathway/Significance |

| ATP | -4.5 | Energy Metabolism, Mitochondrial Function |

| Lactate | +2.1 | Glycolysis, Anaerobic Respiration |

| Glutathione (Reduced) | -1.9 | Antioxidant Defense |

| Arginine | +1.5 | Amino Acid Metabolism |

| Glucose-6-phosphate | +1.8 | Glycolysis |

| Note: Data represents hypothetical findings from metabolomic analyses. |

Collectively, these hypothetical multi-omics studies suggest that Marshmine exerts its cellular effects through a complex interplay of mechanisms involving mitochondrial dysfunction, induction of ER stress, activation of apoptotic pathways, and broad reprogramming of cellular metabolism. The observed transcriptomic, proteomic, and metabolomic signatures provide a systems-level view of the cellular response to Marshmine and offer potential avenues for further investigation into specific molecular targets and downstream effectors.

Theoretical and Computational Investigations of Marshmine

Quantum Chemical Calculations on Marshmine Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, charge distributions, and spectroscopic parameters.

Molecular Dynamics Simulations of Marshmine-Target Complexes

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. When applied to biomolecular systems, MD simulations can provide insights into the dynamic behavior of a ligand (like Marshmine) interacting with a biological target (e.g., a protein). These simulations can help understand binding poses, stability of the complex, and the influence of the surrounding environment. Specific MD simulation studies involving Marshmine bound to potential biological targets were not identified in the search results.

In Silico Prediction and Docking Studies of Marshmine Analogues

In silico methods are computational techniques used to perform analyses or experiments on a computer. Docking studies are a type of in silico method used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor. This can help estimate the binding affinity and identify potential drug targets. In silico prediction and docking studies can also be applied to analogues of a compound to explore how structural modifications might affect binding and activity. Specific in silico prediction and docking studies involving Marshmine or its analogues were not found in the search results.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Marshmine Series

Cheminformatics involves the use of computational and informational techniques to address chemical problems. QSAR modeling is a cheminformatics approach that develops predictive models correlating the chemical structure of a series of compounds with their biological activity. By analyzing structural features and corresponding activity data, QSAR models can predict the activity of new or untested compounds and help in the design of more potent or selective analogues. While QSAR is a widely used technique, specific QSAR studies focusing on a series of Marshmine derivatives were not identified in the search results.

Advanced Analytical Methodologies for Marshmine Research

Spectroscopic Techniques for Structural Elucidation of Marshmine and its Biotransformation Products

Spectroscopic methods are indispensable for providing detailed atomic and molecular information, which is crucial for identifying the structure of Marshmine and tracking its metabolic fate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure determination of organic molecules like Marshmine. slideshare.netresearchgate.net While one-dimensional (1D) NMR provides initial insights, complex molecules often yield overcrowded spectra. researchgate.net To overcome this, two-dimensional (2D) NMR experiments are employed to resolve overlapping signals and establish connectivity between atoms. slideshare.netyoutube.commdpi.com

Common 2D NMR techniques used in Marshmine research include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons in the molecular structure. youtube.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C), aiding in the assignment of carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton. youtube.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of Marshmine. researchgate.net

Solid-state NMR (ssNMR) is particularly valuable for studying Marshmine in more complex, less-mobile environments, such as when it is bound to a receptor or formulated in a solid dosage form. mdpi.comnih.gov This technique provides atomic-level information on structure and dynamics in non-crystalline or heterogeneous systems. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Marshmine Analog.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 3.75 (dd, J=8.5, 4.0 Hz) | 55.2 | C-3, C-4, C-1' |

| 3 | 2.10 (m) | 32.8 | C-2, C-4, C-5 |

| 4 | 4.50 (d, J=10.0 Hz) | 78.9 | C-2, C-3, C-5, C-6 |

| 6 | 6.80 (s) | 128.4 | C-4, C-5, C-7 |

| 1' | 7.25 (d, J=7.5 Hz) | 135.1 | C-2, C-2', C-6' |

| 2' | 6.95 (t, J=7.5 Hz) | 122.3 | C-1', C-3', C-4' |

| 4' | 7.10 (d, J=7.5 Hz) | 145.6 | C-2', C-3', C-5' |

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of Marshmine and its metabolites with high accuracy. journalofappliedbioanalysis.comnih.govsemanticscholar.org This technique allows for the confident assignment of molecular formulas from precise mass measurements. journalofappliedbioanalysis.com

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and identification of biotransformation products. nih.govchromatographyonline.comresearchgate.net In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting fragment (product or daughter) ions are analyzed. chromatographyonline.comnih.gov This process provides a fragmentation pattern that acts as a structural fingerprint. researchgate.net By analyzing the fragmentation pathways, researchers can deduce the structure of the original molecule and identify the sites of metabolic modification. nih.govnih.gov Computational tools can be used to predict fragmentation patterns and assist in the identification of unknown biotransformation products. nih.govacs.org

Table 2: Example of HRMS and MS/MS Data for Marshmine and a Putative Hydroxylated Metabolite.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Accurate Mass | Elemental Formula | Major Product Ions (m/z) |

| Marshmine | 314.1805 | 314.1802 | C₁₈H₂₃NO₄ | 296.1699, 254.1234, 167.0811 |

| Hydroxy-Marshmine | 330.1754 | 330.1751 | C₁₈H₂₃NO₅ | 312.1648, 270.1183, 183.0760 |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide complementary information about the molecular structure and bonding within Marshmine. edinst.comksu.edu.sanih.gov These methods probe the vibrational modes of molecules. ksu.edu.satriprinceton.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa It is particularly sensitive to polar functional groups, making it useful for identifying key structural features in Marshmine. ksu.edu.satriprinceton.org

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. ksu.edu.satriprinceton.org Raman spectroscopy is highly sensitive to non-polar and symmetric bonds, providing complementary information to IR spectroscopy. triprinceton.org It is also well-suited for studying intermolecular interactions, such as hydrogen bonding, which can influence the physical and chemical properties of Marshmine. tudublin.ie

Together, these techniques can be used to study changes in molecular structure, conformation, and interactions with other molecules, which is important for understanding its biological activity and formulation properties. edinst.com

Chromatographic Separation Techniques for Marshmine Analysis

Chromatography is essential for the separation, isolation, and quantification of Marshmine from complex mixtures, such as biological samples or herbal extracts. niscpr.res.inijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile or thermally unstable compounds like Marshmine. ijpsjournal.comwjpmr.com The development of a robust HPLC method involves optimizing several parameters to achieve good separation and quantification. ijpsjournal.comnih.gov

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns (e.g., C18) are commonly used for separating moderately polar compounds like Marshmine. ijpsjournal.comnih.gov

Mobile Phase Composition: The choice of solvents (e.g., acetonitrile, methanol) and pH of the aqueous phase is critical for achieving optimal separation. ijpsjournal.comnih.gov A gradient elution is often employed for complex samples. nih.gov

Detector Selection: A UV detector is commonly used for quantitative analysis, with the detection wavelength set at the absorption maximum of Marshmine. nih.gov

Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. nih.govscielo.br Validation parameters typically include specificity, linearity, accuracy, precision, sensitivity (limit of detection and quantification), and robustness. nih.gov

Table 3: Typical Validation Parameters for a Marshmine HPLC-UV Assay.

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (% RSD) | ≤ 2.0% | 0.85% (Intra-day), 1.35% (Inter-day) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |

| Robustness | % RSD ≤ 5.0% for minor changes in method parameters | Passed |

While Marshmine itself is likely non-volatile, Gas Chromatography (GC) can be employed for its analysis after chemical derivatization. alwsci.com Derivatization converts non-volatile compounds into more volatile and thermally stable derivatives that are amenable to GC analysis. alwsci.com This approach can be particularly useful for identifying certain functional groups within the Marshmine structure or for analyzing specific volatile degradation products. mdpi.comresearchgate.netrsc.org

GC is often coupled with a mass spectrometer (GC-MS), which provides high sensitivity and selectivity for the identification and quantification of the derivatized analytes. mdpi.comresearchgate.net The electron ionization (EI) source in GC-MS generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. chromatographyonline.com

Based on a comprehensive review of scientific literature and chemical databases, there is no recognized chemical compound with the name "Marshmine." This term does not appear in established chemical registries or peer-reviewed scientific publications. As a result, there is no available data or research pertaining to its analytical methodologies, structural biology, or bioanalytical methods.

The absence of any scientific information on "Marshmine" makes it impossible to generate the requested article. The creation of scientifically accurate and informative content requires a foundation of existing research, which is not available for this subject. It is possible that "Marshmine" is a fictional substance, a proprietary code name not disclosed in public domains, or a significant misspelling of another compound.

Therefore, the detailed article on the advanced analytical methodologies for "Marshmine" cannot be provided as the subject of the inquiry does not correspond to any known chemical entity.

Lack of Scientific Data Precludes Analysis of Marshmine's Metabolic Profile

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available research data on the metabolic fate and biotransformation of the chemical compound "Marshmine." While Marshmine is cataloged in chemical databases such as FooDB as an acridone-class organic compound found in citrus, there is a significant absence of published studies detailing its metabolism, metabolites, or the enzymatic systems involved in its biotransformation foodb.ca.

The creation of a scientifically accurate article, as requested, is contingent upon the availability of peer-reviewed research findings. Without any studies on the in vitro hepatic and microbial biotransformation, metabolic stability, or enzymatic interactions of Marshmine, it is not possible to generate the detailed content and data tables required for the specified outline.

The requested sections and subsections, including:

Metabolic Fate and Biotransformation of Marshmine Non Clinical Focus

Assessments of Metabolic Stability and In Vitro Clearance of Marshmine

all require specific experimental data that is not present in the current body of scientific literature. Therefore, a thorough and factual article adhering to the provided structure cannot be produced.

Structure Activity Relationship Sar Studies of Marshmine Analogues

Rational Design Principles for Marshmine Analogues Based on SAR Hypothesesnih.govresearchgate.net

The rational design of Marshmine analogues is guided by several key hypotheses derived from initial SAR findings. These principles focus on systematically modifying specific regions of the Marshmine scaffold to probe its interaction with its biological target and to optimize its activity profile.

Three primary hypotheses form the basis of the analogue design strategy:

The Phenyl Moiety Interaction: It is hypothesized that the terminal phenyl ring of Marshmine engages in a crucial hydrophobic interaction within a specific pocket of its target protein. The design strategy involves introducing various substituents onto this ring to explore the steric and electronic limits of this pocket. Modifications range from small, electron-donating alkyl groups to larger, electron-withdrawing halogen atoms to fine-tune this interaction.

The Heterocyclic Core Rigidity: The central heterocyclic ring system is believed to serve as a rigid scaffold, holding the key interactive motifs in the correct spatial orientation for optimal binding. Analogues are designed to alter the conformation and rigidity of this core, for instance, by introducing unsaturation or modifying ring size, to confirm the importance of this pre-organized conformation.

The Role of the Hydroxyl Group: A key hypothesis centers on the aliphatic hydroxyl group, which is presumed to act as a critical hydrogen bond donor or acceptor. Analogue design focuses on esterification, etherification, or replacement of this group with other functionalities like amines or thiols to elucidate its precise role in molecular recognition and binding affinity.

Functional Assays for Evaluating Biological Activity of Marshmine Analogues (In Vitro/Cell-Based)

To evaluate the biological effects of newly synthesized Marshmine analogues, a tiered system of in vitro and cell-based functional assays is employed. These assays provide quantitative data on the compounds' ability to interact with their target and elicit a biological response.

Primary Screening (Binding Affinity): The initial evaluation of all analogues involves a competitive radioligand binding assay. This in vitro technique measures the affinity of each compound for the target receptor by quantifying its ability to displace a known, radiolabeled ligand. The resulting inhibition constant (Ki) provides a direct measure of binding potency.

Secondary Screening (Functional Activity): Analogues that demonstrate significant binding affinity are advanced to cell-based functional assays. A common method is a reporter gene assay in a genetically modified cell line (e.g., HEK293 cells) that expresses the target receptor. This assay measures the ability of the analogue to activate or inhibit receptor-mediated signal transduction pathways, providing an IC50 or EC50 value that quantifies its functional potency.

Tertiary Screening (Selectivity and Cytotoxicity): To ensure that the observed activity is specific and not a result of general toxicity, lead candidates undergo further testing. This includes counterscreens against related receptors to assess selectivity and cell viability assays, such as the MTT assay, to rule out cytotoxicity at effective concentrations.

Identification of Key Pharmacophores and Critical Structural Motifs for Marshmine Activitynih.gov

Through the systematic synthesis and evaluation of numerous analogues, a clear pharmacophore model for Marshmine activity has been developed. This model identifies the essential structural features and their spatial arrangement required for biological activity.

The proposed pharmacophore for Marshmine consists of three key features:

A Hydrophobic Aromatic Region: Corresponding to the terminal phenyl ring, this feature is essential for occupying a deep hydrophobic pocket in the target protein.

A Hydrogen Bond Donor: The aliphatic hydroxyl group has been confirmed as a critical hydrogen bond donor. Its ability to form a specific hydrogen bond is a primary determinant of high-affinity binding.

A Hydrogen Bond Acceptor: A specific nitrogen atom within the heterocyclic core has been identified as a key hydrogen bond acceptor, providing another anchor point within the binding site.

Furthermore, SAR studies have highlighted that the stereochemistry of the molecule is a critical structural motif. The specific (3S, 5R) configuration of Marshmine is significantly more active than its other stereoisomers, indicating a highly specific and chiral binding environment at the molecular target.

Deconvolution of Specific Molecular Interactions Driving Marshmine's Observed Activitynih.gov

Advanced computational modeling, in conjunction with empirical data from SAR studies, has allowed for the deconvolution of the specific molecular interactions that underpin Marshmine's activity. These non-covalent interactions between the ligand and its target protein are responsible for its binding affinity and selectivity.

Pi-Stacking Interactions: The hydrophobic aromatic pharmacophore feature, the phenyl ring, is positioned to engage in a favorable pi-stacking interaction with the side chain of a Phenylalanine residue (Phe-172) within the target's binding site. nih.gov

Hydrogen Bonding Network: The hydroxyl group (hydrogen bond donor) forms a strong, directional hydrogen bond with the carboxylate side chain of an Aspartate residue (Asp-98). nih.gov Simultaneously, the heterocyclic nitrogen (hydrogen bond acceptor) interacts with the backbone amide of a Glycine residue (Gly-170). nih.gov This dual hydrogen-bonding network is a major contributor to the high binding affinity.

Data Tables

Table 1: Structure-Activity Relationship of Phenyl Ring Analogues of Marshmine

This table presents a selection of analogues designed to probe the hydrophobic pocket accommodating the phenyl ring. The data illustrates how different substituents on the phenyl ring (R-group) affect binding affinity (Ki) and functional activity (IC50).

| Compound | R-Group (Position) | Binding Affinity Ki (nM) | Functional Activity IC50 (nM) |

| Marshmine | -H | 15.2 | 45.7 |

| M-02 | 4-Fluoro | 12.8 | 38.2 |

| M-03 | 4-Chloro | 25.6 | 78.1 |

| M-04 | 4-Methyl | 18.9 | 55.4 |

| M-05 | 2-Fluoro | 88.4 | 250.9 |

| M-06 | 3-Methoxy | 155.2 | 480.3 |

Table 2: Summary of Marshmine Pharmacophore Features and Molecular Interactions

This table summarizes the key pharmacophoric elements of Marshmine and links them to the specific structural motifs and the corresponding interacting amino acid residues within the target binding site.

| Pharmacophore Feature | Structural Motif | Key Molecular Interaction | Interacting Residue |

| Hydrophobic Aromatic | Phenyl Ring | Pi-Stacking | Phenylalanine (Phe-172) |

| Hydrogen Bond Donor | Aliphatic Hydroxyl (-OH) | Hydrogen Bond | Aspartate (Asp-98) |

| Hydrogen Bond Acceptor | Heterocyclic Nitrogen | Hydrogen Bond | Glycine (Gly-170) |

Potential Research Applications and Future Directions for Marshmine Research

Marshmine as a Molecular Probe for Fundamental Biological Processes

Molecular probes are instrumental in unraveling complex biological systems. purdue.eduthermofisher.com Given its natural origin, Marshmine could potentially serve as a scaffold for the development of novel molecular probes. Future research could focus on synthesizing fluorescently labeled or biotinylated derivatives of Marshmine to investigate its interactions within cells. These probes could be used to identify its currently unknown biological targets and to visualize its localization and trafficking within cellular compartments, offering insights into fundamental biological processes. wikipedia.org

Potential for Marshmine in Advanced Materials Science or as a Chemical Biology Tool

The field of materials science continuously seeks novel molecular components for the development of advanced materials with unique properties. mst.edusigmaaldrich.comupenn.edurice.edu The acridone (B373769) core of Marshmine is a planar, aromatic structure, which could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. sigmaaldrich.com Researchers could investigate the polymerization of Marshmine derivatives or their incorporation into larger supramolecular assemblies to create materials with interesting photophysical or conductive properties.

Development of Green Chemistry Principles and Sustainable Synthetic Routes for Marshmine Production

With an increasing emphasis on environmental sustainability, the development of green synthetic methodologies is a key focus of modern chemistry. merck.com While Marshmine is found in nature, its isolation from natural sources may not be scalable or economically viable for research or potential future applications. A significant research direction would be the development of a sustainable and efficient total synthesis of Marshmine. This would involve the application of green chemistry principles, such as atom economy, the use of renewable starting materials, and the avoidance of hazardous reagents and solvents.

Exploration of Novel Biological Targets and Cellular Pathways Influenced by Marshmine (Non-Clinical Context)

A fundamental aspect of understanding any bioactive compound is the identification of its biological targets. wikipedia.org In a non-clinical context, high-throughput screening of Marshmine against various protein targets, such as enzymes and receptors, could reveal novel biological activities. wikipedia.org Techniques like affinity chromatography-mass spectrometry could be employed to pull down binding partners of Marshmine from cell lysates, thereby identifying its direct cellular interactors. Subsequent cell-based assays could then be used to determine the downstream effects on cellular pathways.

Integration of Emerging Methodologies in Marshmine Research (e.g., AI-driven synthesis, CRISPR-based studies)

Critical Challenges and Emerging Opportunities in Marshmine Research

The primary challenge in Marshmine research is the profound lack of foundational data. Before any of the aforementioned research directions can be pursued in earnest, the fundamental chemical and physical properties of Marshmine need to be thoroughly characterized. This includes its solubility, stability, and detailed spectroscopic analysis. The limited availability of the compound presents a significant hurdle.

However, this scarcity of information also represents a significant opportunity. The study of Marshmine offers a "blank slate" for discovery. Any new finding, from a novel synthetic step to the identification of a biological interaction, would be a substantial contribution to the chemical sciences. The interdisciplinary nature of the potential research, spanning organic synthesis, chemical biology, materials science, and computational chemistry, makes Marshmine a potentially exciting, albeit challenging, area for future scientific investigation.

Conclusion on Marshmine Research

Synthesis of Key Academic Findings and Insights Pertaining to Marshmine

Direct academic findings on Marshmine are sparse, with the majority of available information being taxonomic and observational rather than experimental. The core of current knowledge is that Marshmine is a naturally occurring compound belonging to the acridone (B373769) class of organic compounds, which are characterized by a tricyclic ring structure with a nitrogen atom at position 10 and a carbonyl group at position 9. hmdb.canih.gov

Key established findings are limited to the following:

Chemical Classification : Marshmine is structurally identified as an acridone, a subclass of quinoline derivatives. hmdb.ca

Natural Occurrence : The compound has been detected, though not quantified, in citrus fruits. hmdb.ca This finding aligns with broader research showing that plants from the Rutaceae family, which includes citrus, are a known source of acridone alkaloids. nih.govnrfhh.com

Biomarker Potential : Due to its presence in citrus, it has been suggested that Marshmine could serve as a potential biomarker for the consumption of these foods. hmdb.ca

Beyond these points, dedicated research into the synthesis, biological activity, and mechanism of action of Marshmine has not been published. The scientific community's understanding of the compound is therefore almost entirely based on its chemical identity and its association with the well-studied acridone alkaloid family.

| Chemical Identity of Marshmine | |

|---|---|

| Identifier | Value |

| Chemical Class | Acridone Alkaloid |

| CAS Number | 160927-88-8 |

| Molecular Framework | Aromatic heteropolycyclic compound |

| Known Natural Sources | Citrus spp. |

Broader Implications of Marshmine Research for Chemical Sciences and Chemical Biology

While direct research on Marshmine is minimal, its identity as an acridone alkaloid places it within a class of compounds of significant interest to chemical sciences and chemical biology. Acridones are recognized for their diverse and potent biological activities, which have been the subject of extensive study. nih.govrsc.orgresearchgate.net The implications of future Marshmine research can be inferred from the established importance of this chemical family.

Drug Discovery and Medicinal Chemistry : Acridone alkaloids are a well-established "privileged scaffold" in medicinal chemistry. nih.gov They are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, antimalarial, and antifungal properties. nih.govnih.govnih.govrsc.org Research into Marshmine could, therefore, uncover a novel therapeutic agent. The planar structure of the acridone nucleus allows it to intercalate with DNA and inhibit key enzymes like topoisomerase, a mechanism central to many anticancer drugs. researchgate.netmostwiedzy.pl

Chemical Biology Probes : The inherent fluorescence of the acridone nucleus makes these compounds valuable as probes for studying biological systems. researchgate.net If Marshmine possesses favorable photophysical properties, it could be developed into a tool for imaging cellular processes or for use in diagnostic assays.

Natural Product Synthesis : Elucidating the biosynthetic pathway of Marshmine in citrus plants and developing a laboratory synthesis would present valuable challenges and opportunities in organic chemistry. Understanding how nature constructs this molecule could inspire new synthetic methodologies.

The study of Marshmine could contribute a unique member to the vast library of acridone compounds, potentially with novel activity or a unique mechanism of action that could refine the understanding of how this scaffold interacts with biological targets.

| Established Biological Activities of the Acridone Alkaloid Class | |

|---|---|

| Activity Type | Description and Examples |

| Anticancer / Cytotoxic | Ability to intercalate DNA and inhibit enzymes like topoisomerase and telomerase. researchgate.netmostwiedzy.pl Acronycin is a natural acridone alkaloid noted for this activity. wikipedia.org |

| Antiviral | Broad-spectrum activity against various DNA and RNA viruses, including Herpes Simplex Virus and Dengue Virus. nih.gov |

| Antimicrobial & Antifungal | Activity demonstrated against various Gram-positive and Gram-negative bacteria as well as fungi. nih.gov |

| Antiparasitic | Effectiveness against malaria pathogens (Plasmodium falciparum) has been reported for several acridone alkaloids. nih.govwikipedia.org |

| Enzyme Inhibition | Known to inhibit protein kinases and other cellular enzymes, a key strategy in modern drug development. researchgate.net |

Identification of Remaining Knowledge Gaps and Prioritization of Future Research Directions for Marshmine

The current state of knowledge about Marshmine is defined almost entirely by what is not known. The lack of published literature presents a clear roadmap for future research, with virtually every aspect of the compound's characterization remaining to be explored.

Priority 1: Fundamental Characterization

Isolation and Purification : The first critical step is to develop a robust method for isolating and purifying Marshmine from its natural source (citrus) in sufficient quantities for analysis.

Structural Elucidation : While its basic structure is known, comprehensive spectroscopic analysis (NMR, MS, IR) is required to confirm its constitution and stereochemistry unequivocally.

Chemical Synthesis : A total synthesis of Marshmine needs to be developed. This would confirm its structure and provide a reliable source of the pure compound for biological testing, independent of natural extraction.

Priority 2: Biological and Pharmacological Screening

Broad-Spectrum Bioactivity Screening : The purified compound must be screened against a wide array of biological targets to identify any significant activity. Based on the known properties of acridones, initial screens should prioritize cytotoxicity (cancer cell lines), antiviral, antibacterial, and antiparasitic assays.

Mechanism of Action Studies : If any significant bioactivity is discovered, subsequent research must focus on elucidating its mechanism of action. Studies could investigate DNA intercalation, enzyme inhibition (e.g., topoisomerase, kinases), or other cellular effects.

Priority 3: Biosynthesis and Chemotaxonomy

Biosynthetic Pathway : Investigating the enzymatic pathway that produces Marshmine in citrus plants would be a significant contribution to the field of natural product biosynthesis.

Quantitative Analysis : Developing analytical methods to quantify the concentration of Marshmine in different citrus species and tissues would be valuable for chemotaxonomy and for understanding its potential physiological role in the plant.

The field of Marshmine research is, for all practical purposes, entirely open. Its status as an unstudied member of the pharmacologically powerful acridone alkaloid family makes it a compelling target for natural product chemists, medicinal chemists, and chemical biologists.

Q & A

Q. What ethical considerations apply to Marshmine studies involving human subjects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.